molecular formula C19H20Cl2N2O B3527514 2,3-dichloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

2,3-dichloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

Cat. No.: B3527514
M. Wt: 363.3 g/mol
InChI Key: NPEHNVZQFWCCLE-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with two chlorine atoms at the 2 and 3 positions, and a piperidin-1-ylmethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzoyl chloride and 4-(piperidin-1-ylmethyl)aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,3-dichlorobenzoyl chloride is added dropwise to a solution of 4-(piperidin-1-ylmethyl)aniline in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to handle large quantities of starting materials and products efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzene ring or the piperidine moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with nucleophiles replacing the chlorine atoms.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,3-dichloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Material Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the mechanisms of action of related compounds.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to enhance binding affinity and specificity, while the dichlorobenzamide core can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    2,3-dichloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2,3-dichloro-N-[4-(azepan-1-ylmethyl)phenyl]benzamide: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

2,3-dichloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is unique due to the presence of the piperidine ring, which can confer specific binding properties and biological activities. The dichloro substitution on the benzamide core also contributes to its distinct chemical reactivity and interaction profile compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,3-dichloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c20-17-6-4-5-16(18(17)21)19(24)22-15-9-7-14(8-10-15)13-23-11-2-1-3-12-23/h4-10H,1-3,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEHNVZQFWCCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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